1-[(3,4-Dimethoxyphenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea
Description
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(furan-2-yl)-2-thiophen-3-ylethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-24-18-6-5-14(10-19(18)25-2)11-21-20(23)22-12-16(15-7-9-27-13-15)17-4-3-8-26-17/h3-10,13,16H,11-12H2,1-2H3,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOURMUUGXUYPGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NCC(C2=CSC=C2)C3=CC=CO3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[(3,4-Dimethoxyphenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea is a urea derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a dimethoxyphenyl group, a furan moiety, and a thiophene ring, which are known to contribute to various biological activities.
Anticancer Properties
Research indicates that urea derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that substituted ureas could effectively inhibit the growth of human breast cancer (MDA-MB-231) and liver cancer (SK-Hep-1) cell lines with IC50 values ranging from 0.004 μM to 50 μg/mL depending on the specific structure and substituents present .
| Compound Type | Cell Line | IC50 Value |
|---|---|---|
| Urea Derivative | MDA-MB-231 | 0.004 μM |
| Urea Derivative | SK-Hep-1 | 50 μg/mL |
Antimicrobial Activity
Urea derivatives have also shown broad-spectrum antimicrobial activity. The compound's structural features may enhance its interaction with microbial targets, leading to effective inhibition of bacterial growth. In vitro studies have reported minimal inhibitory concentrations (MIC) indicating strong antibacterial effects against various pathogens .
Anti-inflammatory Effects
The anti-inflammatory potential of urea derivatives is another area of interest. Compounds with similar structures have been reported to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions such as rheumatoid arthritis and systemic lupus erythematosus .
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Urea derivatives can act as enzyme inhibitors, impacting pathways critical for cell proliferation and survival.
- Interference with Signal Transduction : By interacting with specific receptors or kinases, these compounds may disrupt signaling pathways involved in cancer progression and inflammation.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that certain urea derivatives can influence oxidative stress levels within cells, contributing to their anticancer and antimicrobial effects.
Case Studies
Several studies have explored the biological activity of structurally related compounds:
- Study on Anticancer Activity : A series of thiourea derivatives were synthesized and evaluated for their antiproliferative effects on cancer cell lines. The study found that modifications in the thiourea structure significantly affected their potency .
- Antimicrobial Evaluation : A comparative analysis of various urea derivatives showed that those containing furan and thiophene rings exhibited enhanced antimicrobial properties against Gram-positive and Gram-negative bacteria .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparisons
Key Observations:
Heterocyclic Diversity: The target compound combines furan and thiophen groups, unlike the thiadiazole-ethenyl system in or the pyran-thiophen hybrid in . The hydroxylated analog in may exhibit enhanced solubility compared to the non-hydroxylated target compound.
Aromatic Substitution Patterns :
- The 3,4-dimethoxyphenyl group is shared with compounds in , suggesting a role in modulating steric and electronic interactions. In contrast, the 4-chlorophenyl group in or 2-methoxyphenyl in may alter target selectivity.
Molecular Weight and Complexity :
Key Findings:
- The target compound’s synthesis likely involves coupling a 3,4-dimethoxyphenylmethyl isocyanate with a pre-functionalized ethylamine containing furan and thiophen groups, as seen in analogous pathways .
- Thiophen-containing derivatives (e.g., ) often require palladium-catalyzed cross-coupling for heterocyclic integration, increasing synthetic complexity compared to simpler aryl ureas .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
